Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione
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Overview
Description
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under reflux conditions in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic ring.
Scientific Research Applications
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Pyrido[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug development.
Tetrahydro-1H-pyrido[4,3-b]indole: Exhibits high anti-tumor activity and is used in cancer research.
Uniqueness
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-6-3-9-8(12)5-10(6)4-7/h6H,1-5H2,(H,9,12) |
InChI Key |
ZVMFGSFCIWBMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN2C1CNC(=O)C2 |
Origin of Product |
United States |
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